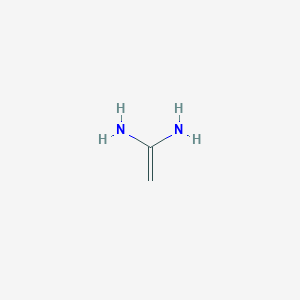![molecular formula C26H34Br2O2Si B14131596 (R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol is a complex organic compound characterized by its unique structural features. This compound contains bromine atoms, a silyl ether group, and a binaphthyl core, making it a subject of interest in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of bromine atoms into the binaphthyl core using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Silylation: Protection of hydroxyl groups by converting them into silyl ethers using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Hydrogenation: Reduction of double bonds in the binaphthyl core to achieve the octahydro configuration, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction of brominated positions to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce azide groups or other functionalities.
Applications De Recherche Scientifique
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol involves interactions with specific molecular targets and pathways. For instance, its brominated positions may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. The silyl ether group can enhance the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Brominated Binaphthyls: Compounds with similar binaphthyl cores but different substituents, used in various chemical applications.
Uniqueness
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol stands out due to its combination of bromine atoms, silyl ether group, and octahydro-binaphthyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C26H34Br2O2Si |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H34Br2O2Si/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29/h14-15,29H,6-13H2,1-5H3 |
Clé InChI |
GOFBSNNVKLLHAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)

![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)



![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)

